Acetaldehyde-d4 (DNPH Derivative)
Description
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Properties
CAS No. |
247028-20-2 |
|---|---|
Molecular Formula |
C2D4O |
Synonyms |
ACETIC ALDEHYDE-D4 DNPH |
Origin of Product |
United States |
Preparation and Characterization of Acetaldehyde D4 Dnph Derivative for Analytical Standards
Chemical Reaction Pathways for Acetaldehyde-d4 (B137916) Derivatization with DNPH
The reaction between Acetaldehyde-d4 and 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic condensation reaction, specifically an addition-elimination reaction, that occurs between a carbonyl group and a substituted hydrazine. wikipedia.org The process is typically catalyzed by an acid, such as sulfuric or phosphoric acid. researchgate.net
The reaction mechanism proceeds via the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group on Acetaldehyde-d4, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the DNPH molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the deuterated acetaldehyde (B116499). This forms a protonated carbinolamine intermediate.
Deprotonation and Proton Transfer: A base (such as water or another DNPH molecule) removes a proton from the attacking nitrogen atom, neutralizing it. Subsequently, one of the hydroxyl protons is transferred to the other nitrogen atom.
Elimination of Water: The final step involves the elimination of a water molecule from the intermediate, facilitated by the protonated amino group. This results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the Acetaldehyde-d4 (2,4-dinitrophenyl)hydrazone product. allen.in
This resulting hydrazone is a stable, crystalline solid, often with a characteristic yellow-to-orange color, which precipitates out of the reaction solution. allen.inijsrst.com The presence of the two electron-withdrawing nitro groups on the phenyl ring of DNPH enhances the stability of the final product.
Methodologies for the Synthesis of Acetaldehyde-d4 (DNPH Derivative)
The synthesis of Acetaldehyde-d4 (DNPH Derivative) follows established protocols for carbonyl derivatization. A common laboratory method, often referred to as Brady's test, involves the use of Brady's reagent, which is a solution of DNPH in methanol (B129727) and concentrated sulfuric acid. wikipedia.org
A typical synthesis procedure is as follows:
Preparation of the DNPH Reagent: A saturated solution of 2,4-dinitrophenylhydrazine is prepared in a suitable solvent, commonly acetonitrile (B52724) or an alcohol like ethanol (B145695), acidified with a small amount of strong acid. researchgate.netepa.gov For instance, a reagent can be made by dissolving DNPH in acetonitrile containing phosphoric acid. researchgate.net
Reaction: Acetaldehyde-d4 is added, often dropwise, to the acidic DNPH solution with stirring. The reaction is typically carried out at ambient temperature. nih.gov
Precipitation: Upon addition of the Acetaldehyde-d4, the Acetaldehyde-d4 (2,4-dinitrophenyl)hydrazone derivative forms and, due to its low solubility, precipitates from the solution as a yellow-orange solid. ijsrst.com The reaction mixture is often cooled in an ice bath to maximize the yield of the precipitate. ijsrst.com
The reaction is generally rapid, with derivatization being complete within 40 minutes at room temperature under optimized pH conditions (around pH 4.0). nih.gov
Once the precipitation is complete, the crude Acetaldehyde-d4 (DNPH Derivative) must be isolated and purified to be suitable as an analytical standard.
Isolation: The primary isolation technique is suction filtration using a Büchner funnel to separate the crystalline solid from the reaction solution. ijsrst.com The collected solid is then washed several times to remove unreacted DNPH, excess acid, and other impurities. The washing is typically performed with a small amount of cold solvent, such as ethanol or a dilute acid solution, followed by water. ijsrst.comepa.gov
Purification: The most common method for purifying the crude product is recrystallization. ijsrst.com The solid is dissolved in a minimum amount of a suitable hot solvent, such as ethanol or acetonitrile. epa.gov As the solution cools slowly, the hydrazone derivative crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected again by filtration, washed with a small amount of cold solvent, and dried thoroughly. ijsrst.com The purity of the recrystallized product should be at least 99% to be used as a primary analytical standard. epa.gov
Structural Elucidation and Purity Assessment of Acetaldehyde-d4 (DNPH Derivative)
Confirmation of the structure and assessment of the purity of the synthesized derivative are critical steps in the preparation of an analytical standard. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic methods provide definitive confirmation of the molecular structure of the Acetaldehyde-d4 (DNPH Derivative).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum is a powerful tool for confirming the structure. For the non-deuterated acetaldehyde-DNPH, characteristic signals appear for the aromatic protons of the dinitrophenyl ring, the N-H proton, and the two protons of the ethylidene group (CH₃-CH=N). In the spectrum of the Acetaldehyde-d4 derivative (CD₃-CD=N), the signals corresponding to the ethylidene group will be absent. The spectrum will be simplified, showing only the signals for the three aromatic protons and the N-H proton. This absence of acetaldehyde-related proton signals provides clear evidence of successful synthesis using the deuterated starting material.
¹³C NMR: The ¹³C NMR spectrum would show signals for the carbon atoms in the dinitrophenyl ring and the two carbons from the acetaldehyde moiety. The signals for the deuterated carbons (CD₃ and CD=N) would appear as multiplets with lower intensity due to C-D coupling.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands expected for Acetaldehyde-d4 (DNPH Derivative) are compared with its non-deuterated analog in the table below. The most significant difference is the presence of C-D stretching bands at lower wavenumbers (typically 2100-2250 cm⁻¹) and the absence of the corresponding C-H stretching bands (around 2900-3000 cm⁻¹). researchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the standard method for assessing the purity of DNPH derivatives. epa.govnih.gov
Method: A reversed-phase C18 column is typically used for the separation. scioninstruments.com The mobile phase is usually a gradient or isocratic mixture of acetonitrile and water. d-nb.info
Detection: The DNPH derivatives have a strong UV absorbance maximum around 360 nm, which allows for sensitive detection.
Purity Assessment: A pure sample of Acetaldehyde-d4 (DNPH Derivative) will appear as a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, such as unreacted DNPH or side-products. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use as a certified reference material, the purity should be ≥99%. epa.gov
Stability Studies of Acetaldehyde-d4 (DNPH Derivative) Standards
The long-term stability of analytical standards is crucial for ensuring the reliability of quantitative measurements. Stability studies for Acetaldehyde-d4 (DNPH Derivative) involve evaluating the integrity of the compound under various storage conditions.
Solid Form: In its pure, crystalline form, the derivative is generally stable when stored in a cool, dark, and dry place. d-nb.info
Solution Form: Standards are most often prepared as solutions in acetonitrile. nih.gov Studies on similar DNPH derivatives have shown that these solutions are stable for extended periods when stored properly. For example, one study found the acetaldehyde-DNPH derivative to be stable for at least two days at ambient temperature in solution. nih.gov However, long-term storage is recommended at refrigerated or frozen temperatures (e.g., < -10°C) to minimize any potential degradation. assaytech.com
Factors Affecting Stability:
Temperature: Unexpected instabilities can occur at very low temperatures. For instance, a study on a certified reference material containing DNPH derivatives in acetonitrile found that the formaldehyde (B43269) derivative was less stable when stored at -70°C compared to -20°C. researchgate.nethpc-standards.com This was attributed to cryo-concentration effects as the acetonitrile solvent freezes at -45°C, potentially increasing reaction rates between the derivative and residual DNPH. researchgate.nethpc-standards.com
Light: DNPH derivatives can undergo photo-isomerization between their E and Z isomers when exposed to UV light. This isomerization can complicate chromatographic analysis, as the two isomers may have different retention times and spectral properties. Storing standards in amber vials or in the dark is essential to prevent this.
pH: The presence of acid can influence the equilibrium between E and Z isomers. Maintaining a consistent, slightly acidic environment can help stabilize the isomer ratio, leading to more reproducible chromatographic results.
Long-Term Storage Conditions and Degradation Pathways
The long-term stability of Acetaldehyde-d4 (DNPH Derivative) is crucial for maintaining the integrity of analytical standards. Storage conditions are dictated by the physical state of the derivative (solid vs. in solution) and the solvent used. Commercial suppliers provide specific recommendations for their products. For instance, a solution of the derivative in a mixture of methanol and acetonitrile (95:5) is recommended to be stored frozen at temperatures below -10°C. accustandard.com In contrast, a solution in pure acetonitrile may be stored at ambient temperatures above 5°C or refrigerated at 4°C. hpc-standards.comaccustandard.com For the solid crystalline form, storage in a well-ventilated, tightly sealed container is advised.
Degradation of the Acetaldehyde-d4 (DNPH derivative) can occur through several pathways, influenced by temperature, light, and the presence of residual reagents. One notable degradation pathway involves the reaction of the DNPH derivative with any excess DNPH remaining from the synthesis process. This has been observed in studies of similar derivatives, where new compounds are formed over time, particularly at very low temperatures. For example, the DNPH derivative of formaldehyde was found to be unstable at -70°C due to reactions with residual DNPH, while it remained stable at -20°C. researchgate.net This highlights the complex nature of degradation at cryogenic temperatures, where cryo-concentration effects can accelerate reactions.
Furthermore, the presence of acidic residues from the derivatization step, such as sulfuric acid, can act as a catalyst for isomerization, leading to the formation of different geometric isomers (syn and anti) or polymorphic crystal structures. tdl.org These different forms can exhibit variations in physical properties like melting point and solubility, which can compromise the integrity of the analytical standard. tdl.org Thermal degradation is another concern, particularly at elevated temperatures, which can lead to the breakdown of the derivative.
| Parameter | Recommended Condition | Potential Degradation Pathway |
| Storage Temperature (Solution) | -10°C (in MeOH:Acetonitrile) or 4°C (in Acetonitrile) | Reaction with residual DNPH, especially at ultra-low temperatures. |
| Storage (Solid) | Well-ventilated, tightly sealed container | Isomerization catalyzed by acid residues. |
| Light Exposure | Stored in amber vials or in the dark | Photodegradation (potential). |
| Presence of Acids | Neutralized or minimized post-synthesis | Catalysis of isomerization leading to different crystalline forms. |
In-Solution Stability and Matrix Effects on Derivative Integrity
The stability of the Acetaldehyde-d4 (DNPH derivative) in solution is a critical factor for ensuring accurate and reproducible analytical results. Studies have shown that the derivatized product, once extracted and stored, can be stable for a significant period. For instance, the acetaldehyde-DNPH derivative has been found to be stable for up to two days when stored at -20°C in acetonitrile. nih.gov However, the stability in solution is highly dependent on the solvent, pH, and the presence of other chemical species.
Matrix effects can significantly impact the integrity of the derivative. These effects arise from the components of the sample matrix that are co-extracted with the analyte of interest. Such interferences can be source- and matrix-specific. epa.gov For example, the presence of ethanol in a sample can lead to the in-situ formation of acetaldehyde during the derivatization step, causing a positive bias in the measurement of the target analyte. epa.gov
The derivatization reaction itself is sensitive to the chemical environment. The optimal pH for the reaction is around 4.0. nih.gov Deviations from this can affect the reaction yield and potentially the stability of the formed derivative. Furthermore, in complex matrices containing other aldehydes and ketones, competitive reactions can occur. Research has shown that the reaction rate of DNPH with formaldehyde is greater than with acetaldehyde, which in turn is significantly faster than its reaction with acetone. nih.gov This competitive derivatization can lead to an underestimation of acetaldehyde if the concentration of more reactive carbonyl compounds is high and the amount of DNPH is limited. nih.gov
Ozone present in air samples can also pose a threat to the integrity of the analysis by reacting with the DNPH reagent itself, thereby reducing its availability for the derivatization of acetaldehyde.
| Factor | Effect on Derivative Integrity | Mitigation Strategy |
| pH of Solution | Optimal derivatization at pH 4.0; deviations can reduce yield and stability. | Buffering the sample to the optimal pH during derivatization. |
| Co-eluting Matrix Components | Can interfere with chromatographic analysis, leading to inaccurate quantification. | Use of appropriate sample cleanup techniques and chromatographic separation. |
| Presence of Ethanol | Can generate acetaldehyde during derivatization, causing positive interference. | Methodological blanks and careful consideration of sample composition. |
| Presence of Other Carbonyls | Competitive reactions can lead to incomplete derivatization of acetaldehyde. | Ensuring a sufficient molar excess of the DNPH reagent. |
| Ozone in Air Samples | Can degrade the DNPH reagent, reducing derivatization efficiency. | Use of ozone scrubbers during air sampling. |
Advanced Analytical Methodologies Employing Acetaldehyde D4 Dnph Derivative
Chromatographic Separation Techniques for Acetaldehyde-d4 (B137916) (DNPH Derivative)
Chromatography is the cornerstone of analyzing the Acetaldehyde-d4 (DNPH derivative). The choice of technique depends on the sample matrix, required sensitivity, and the availability of instrumentation. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and gas chromatography (GC) are the primary methods employed.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV-Vis) detector is a robust and widely used technique for the analysis of DNPH derivatives. thermofisher.comsemanticscholar.org The dinitrophenylhydrazone moiety contains a strong chromophore, allowing for sensitive detection at a specific wavelength. The chromatographic behavior of the Acetaldehyde-d4 DNPH derivative is virtually identical to its non-deuterated counterpart, allowing for the same method parameters to be used. nih.gov
Separation is typically achieved using a reversed-phase C18 column. hitachi-hightech.com The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water, which effectively separates the derivative from unreacted DNPH and other carbonyl-DNPH derivatives that may be present in the sample. nih.gov Detection is most effective around 360 nm, the wavelength of maximum absorbance for these derivatives. thermofisher.comunitedchem.com This method is consistent with standardized procedures like U.S. EPA Method 8315. thermofisher.comepa.gov While HPLC-UV is excellent for quantification, its primary role in analyses involving Acetaldehyde-d4 (DNPH derivative) is often for method development and quality control, as the full benefit of the deuterated standard is realized with mass spectrometric detection.
Table 1: Typical HPLC-UV-Vis Parameters for Acetaldehyde-d4 (DNPH Derivative) Analysis
| Parameter | Value/Condition | Source(s) |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | hitachi-hightech.comunitedchem.com |
| Mobile Phase | Acetonitrile / Water Gradient | nih.govfishersci.com |
| Flow Rate | 1.0 - 1.2 mL/min | hitachi-hightech.comunitedchem.com |
| Detection Wavelength | 360 nm | thermofisher.comunitedchem.com |
| Column Temperature | 40 °C | hitachi-hightech.com |
| Injection Volume | 10 - 20 µL | hitachi-hightech.comunitedchem.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique. nih.gov This method combines the powerful separation capabilities of HPLC with the precise detection and quantification offered by tandem mass spectrometry. The use of Acetaldehyde-d4 (DNPH derivative) as an internal standard is particularly advantageous in LC-MS/MS, as it co-elutes with the native (non-deuterated) acetaldehyde-DNPH derivative but is distinguished by its higher mass. This co-elution ensures that any ionization suppression or enhancement effects from the sample matrix affect both the analyte and the internal standard equally, leading to highly accurate quantification. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of DNPH derivatives. nih.gov It is most commonly operated in the negative ion mode for this class of compounds. copernicus.org In negative ESI, the Acetaldehyde-d4 (DNPH derivative) molecule readily loses a proton to form a stable deprotonated molecule, [M-H]⁻. This ion becomes the precursor ion for subsequent tandem mass spectrometry (MS/MS) analysis. Optimization of ESI parameters is crucial for achieving maximum sensitivity. Key parameters include the needle (or spray) voltage, drying gas temperature and flow rate, and nebulizer pressure. copernicus.org Studies have also investigated positive ESI mode, which can yield a protonated precursor ion [M+H]⁺ and may offer higher signal intensities for some aldehydes. nih.gov
Table 2: Representative ESI-MS Parameters (Negative Mode)
| Parameter | Value/Condition | Source(s) |
| Ionization Mode | Negative Electrospray (ESI) | copernicus.org |
| Needle Voltage | -4500 V | copernicus.org |
| Drying Gas Temperature | 375 °C | copernicus.org |
| Drying Gas Pressure | 20 psi | copernicus.org |
| Nebulizing Gas Pressure | 60 psi | copernicus.org |
| Precursor Ion (Acetaldehyde-d4 DNPH) | m/z 227 | N/A |
Atmospheric Pressure Chemical Ionization (APCI) is another effective ionization technique used for the analysis of DNPH derivatives. lcms.cz Similar to ESI, APCI is often run in negative ion mode, where it efficiently generates deprotonated molecules [M-H]⁻ that serve as precursor ions. lcms.cz APCI is generally suitable for less polar compounds than ESI and can be less susceptible to matrix effects. Typical parameters that are optimized for APCI analysis include the probe temperature, nebulizing gas flow, and probe voltage. lcms.cz The high selectivity of mass spectrometric detection following APCI allows for reliable identification and quantification even when chromatographic separation is not perfect. lcms.cz
Table 3: Typical APCI-MS Parameters (Negative Mode)
| Parameter | Value/Condition | Source(s) |
| Ionization Mode | Negative APCI | lcms.cz |
| Probe Voltage | -3.0 kV | lcms.cz |
| Probe Temperature | 400 °C | lcms.cz |
| CDL Temperature | 230 °C | lcms.cz |
| Nebulizing Gas Flow | 2.5 L/min | lcms.cz |
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode used in tandem mass spectrometry. nih.gov In an MRM experiment, the first quadrupole of the mass spectrometer is set to isolate a specific precursor ion (e.g., the deprotonated Acetaldehyde-d4 DNPH derivative). This isolated ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is unique to the target analyte, effectively filtering out background noise and interferences.
For the non-deuterated Acetaldehyde-DNPH derivative, a common MRM transition in negative ESI mode is the fragmentation of the precursor ion at m/z 223 to a product ion at m/z 163. jasco-global.com Given the addition of four deuterium (B1214612) atoms, the precursor ion for Acetaldehyde-d4 (DNPH derivative) is m/z 227. Assuming the fragmentation pattern remains consistent and the deuterium atoms are retained on the larger fragment, the corresponding product ion would also shift by four mass units. Therefore, the theoretical MRM transition for the deuterated internal standard would be m/z 227 → m/z 167. This allows for the simultaneous monitoring of both the native analyte and the deuterated internal standard in a single analytical run.
Gas Chromatography (GC) Approaches for Derivatized Acetaldehyde (B116499)
While HPLC is the more common technique for analyzing DNPH derivatives, Gas Chromatography (GC) can also be employed. chromforum.org However, the thermal stability and volatility of DNPH derivatives can be a concern, and some studies suggest that these compounds are better suited to HPLC analysis. chromforum.org When GC is used, it is often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID). shimadzu.com
For GC analysis, the DNPH derivative is injected into a heated port where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium). Separation is achieved based on the compound's boiling point and interaction with the column's stationary phase. The peak for acetaldehyde-DNPH may split into two, representing the syn and anti isomers of the hydrazone. shimadzu.com While feasible, the use of other derivatizing agents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), is often preferred for GC-based analysis of aldehydes due to the superior chromatographic properties of the resulting derivatives. chromforum.org
Considerations for Thermal Stability of DNPH Derivatives in GC
The analysis of acetaldehyde-d4 as its 2,4-dinitrophenylhydrazone (DNPH) derivative by gas chromatography (GC) is complicated by the thermal instability of the derivative. While GC is a powerful analytical technique, the high temperatures required for volatilization in the injector and separation on the column can lead to the degradation of the acetaldehyde-d4-DNPH derivative. This thermal lability can result in inaccurate quantification and the formation of interfering artifacts.
Several factors contribute to the thermal degradation of DNPH derivatives in a GC system. The primary concern is the potential for the derivative to decompose upon heating, leading to a lower-than-actual measured concentration of the parent carbonyl compound. The temperatures of the GC inlet, column, and detector all play a crucial role in the stability of the derivative. Studies have shown that different DNPH derivatives exhibit varying degrees of thermal stability, with some being more prone to degradation than others.
The instability of these derivatives often necessitates the use of alternative analytical techniques, such as high-performance liquid chromatography (HPLC), which operates at lower temperatures. HPLC is a widely used method for the analysis of DNPH derivatives, as it avoids the thermal stress associated with GC. When GC analysis is unavoidable, careful optimization of instrumental parameters is essential to minimize thermal decomposition. This includes using the lowest possible injector and oven temperatures that still allow for efficient chromatography. The choice of carrier gas and flow rate can also influence the residence time of the derivative in the heated zones of the GC, thereby affecting the extent of degradation.
Sample Preparation and Derivatization Protocols Utilizing Acetaldehyde-d4
Optimization of Derivatization Reaction Conditions (pH, Reagent Concentration, Temperature, Time)
The derivatization of acetaldehyde-d4 with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a critical step that converts the volatile carbonyl compound into a more stable, easily detectable derivative for chromatographic analysis. The efficiency of this reaction is highly dependent on several key parameters, including pH, DNPH concentration, temperature, and reaction time. Optimizing these conditions is crucial for achieving complete derivatization and ensuring accurate quantification.
pH: The acidity of the reaction medium significantly influences the rate and completeness of the derivatization reaction. For acetaldehyde, the optimal pH for derivatization with DNPH has been found to be around 4.0. Operating at the optimal pH ensures efficient formation of the acetaldehyde-d4-DNPH hydrazone. Some methods utilize buffer solutions, such as citrate (B86180) or acetate (B1210297) buffers, to maintain the desired pH throughout the reaction.
Reagent Concentration: The concentration of the DNPH reagent relative to the acetaldehyde-d4 is another critical factor. A significant molar excess of DNPH is typically used to drive the reaction to completion. Studies have shown that an 80-fold molar excess of DNPH is effective for the derivatization of acetaldehyde. For other carbonyls, a molar ratio of the derivatizing reagent to the analyte of at least 300 has been recommended to ensure the reaction is sufficient.
Temperature and Time: The temperature and duration of the derivatization reaction are interdependent and must be carefully controlled. The reaction is often carried out at ambient temperature, with studies indicating that the reaction can be completed in as little as 40 minutes. In some cases, elevated temperatures, such as 65°C, have been found to be optimal, particularly for other carbonyl compounds. The stability of the resulting derivative is also a consideration; the acetaldehyde-DNPH product has been shown to be stable for up to two days when stored appropriately.
| Parameter | Optimized Condition | Reference |
|---|---|---|
| pH | 4.0 | |
| Reagent Concentration (Molar Excess) | 80-fold | |
| Temperature | Ambient | |
| Time | 40 minutes |
Extraction and Cleanup Strategies for DNPH Derivatives
Following sample collection and derivatization, the acetaldehyde-d4-DNPH derivative must be extracted from the sampling medium and purified before analysis. The choice of extraction and cleanup strategy depends on the sample matrix and the analytical method to be used. The primary goal is to efficiently recover the derivative while removing any interfering substances that could affect the accuracy of the measurement.
Commonly, the DNPH derivatives are eluted from the sorbent cartridge using a solvent such as acetonitrile. The volume of the elution solvent is carefully controlled to ensure quantitative recovery. It is crucial to use high-purity, carbonyl-free solvents to avoid contamination. The resulting extract may then be subjected to further cleanup steps to remove excess DNPH reagent and other potential interferences.
Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of DNPH derivatives. In this method, the sample extract is passed through a cartridge containing a solid sorbent that selectively retains either the analytes of interest or the interfering compounds. For DNPH derivatives, reversed-phase SPE cartridges, such as those packed with C18-bonded silica, are commonly employed.
The process typically involves conditioning the SPE cartridge with a solvent like methanol (B129727), followed by loading the sample extract. A washing step with a weaker solvent, such as a water-methanol mixture, is then used to remove the unretained excess DNPH and other polar impurities. Finally, the retained acetaldehyde-d4-DNPH derivative is eluted with a stronger organic solvent, such as methanol or acetonitrile. This procedure effectively purifies the sample and can also be used to concentrate the analyte, thereby improving the sensitivity of the subsequent analysis.
Liquid-liquid extraction (LLE) is another common technique for the purification of DNPH derivatives. This method relies on the differential solubility of the derivative and interfering compounds in two immiscible liquid phases. For instance, after derivatization in an aqueous matrix, the acetaldehyde-d4-DNPH derivative can be extracted into an organic solvent such as methylene (B1212753) chloride. The extraction is typically performed multiple times to ensure complete recovery of the analyte. The combined organic extracts are then dried and the solvent is evaporated and exchanged for a solvent compatible with the analytical instrument, such as acetonitrile. LLE can be an effective method for isolating the derivative from complex sample matrices.
Calibration and Quantification Strategies
Accurate quantification of acetaldehyde is paramount in various scientific disciplines, from environmental monitoring to clinical diagnostics. The derivatization of acetaldehyde to its 2,4-dinitrophenylhydrazone (DNPH) derivative enhances its stability and detectability, particularly for chromatographic methods. protocols.io However, the ultimate accuracy of the analysis hinges on the chosen calibration and quantification strategy. This section delves into advanced analytical methodologies employing Acetaldehyde-d4 (DNPH Derivative), focusing on isotope dilution mass spectrometry, the comparison of external and internal standard approaches, and standard addition methods.
Isotope Dilution Mass Spectrometry (IDMS) Principles and Application
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of chemical substances. wikipedia.org It is considered a primary method of measurement by metrological institutes for the certification of reference materials. researchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, Acetaldehyde-d4, to the sample. wikipedia.orgosti.gov This isotopically enriched standard acts as an internal standard that is chemically identical to the analyte of interest.
The key steps in the application of IDMS for the quantification of acetaldehyde are as follows:
Spiking: A precisely weighed amount of Acetaldehyde-d4 (DNPH derivative) is added to the sample containing the native (unlabeled) acetaldehyde.
Equilibration: The sample and the isotopic standard are thoroughly mixed to ensure homogeneity.
Derivatization and Extraction: The mixture undergoes the DNPH derivatization process, followed by extraction and purification of the resulting hydrazones.
Mass Spectrometry Analysis: The extract is analyzed by mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). researchgate.netiltusa.com The mass spectrometer is capable of distinguishing between the native Acetaldehyde-DNPH and the heavier Acetaldehyde-d4-DNPH based on their mass-to-charge ratios.
Ratio Measurement: The instrument measures the ratio of the signal intensity of the native analyte to the isotopically labeled standard. youtube.com
Quantification: Because a known amount of the isotopic standard was added, the initial concentration of the native acetaldehyde in the sample can be calculated with high accuracy from the measured isotope ratio. wikipedia.orgosti.gov
A significant advantage of IDMS is its ability to correct for the loss of analyte during sample preparation and analysis. youtube.com Any losses will affect both the native and the labeled compounds equally, thus the ratio between them remains constant. This makes IDMS particularly robust for complex matrices where quantitative recovery is challenging. nih.gov The use of stable isotope-labeled standards like Acetaldehyde-d4 in conjunction with HPLC-MS has been successfully applied for the selective determination of formaldehyde (B43269) and acetaldehyde in various samples, including air. researchgate.net
Table 1: Key Principles of Isotope Dilution Mass Spectrometry (IDMS)
| Principle | Description |
| Isotopic Labeling | An isotopically enriched version of the analyte (e.g., Acetaldehyde-d4) is used as an internal standard. wikipedia.org |
| Internal Standardization | The labeled standard is added directly to the sample at the beginning of the analytical procedure. wikipedia.org |
| Mass Spectrometry Detection | A mass spectrometer is used to differentiate and measure the signals of the native and labeled forms of the analyte. osti.gov |
| Ratio Measurement | Quantification is based on the measured ratio of the native analyte to the labeled standard, not on the absolute signal intensity. youtube.com |
| Correction for Analyte Loss | The method inherently corrects for any loss of the analyte during sample preparation, extraction, and analysis. youtube.com |
External Calibration vs. Internal Standard Approaches
The choice between external calibration and internal standard methods is a critical decision in developing a quantitative analytical procedure. Each approach has its own set of advantages and limitations.
External Calibration:
The external standard method involves creating a calibration curve by analyzing a series of standards with known concentrations of the analyte (Acetaldehyde-DNPH) prepared in a clean solvent. quora.com The response of the analytical instrument (e.g., peak area in chromatography) is plotted against the corresponding concentration to generate a linear regression model. gerstelus.com The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the value from the calibration curve. chromatographyonline.com
This method is straightforward but is highly susceptible to variations in injection volume, instrument drift, and matrix effects. chromatographyonline.com Matrix effects occur when other components in the sample interfere with the analytical signal of the analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate results.
Internal Standard Approach:
The internal standard method aims to mitigate the issues associated with the external standard approach. In this technique, a known amount of a different compound, the internal standard (IS), is added to all samples, calibration standards, and blanks. chromatographyonline.comoup.com The calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration.
The ideal internal standard should be a compound that is chemically similar to the analyte but does not naturally occur in the sample and is well-resolved chromatographically from the analyte and other matrix components. nih.gov The use of an isotopically labeled version of the analyte, such as Acetaldehyde-d4 (DNPH derivative), as the internal standard is the most advanced form of this approach and is the basis of IDMS. researchgate.netresearchgate.net This is because the isotopically labeled standard has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation, injection, and ionization in the mass spectrometer. researchgate.net This co-elution and similar behavior effectively correct for variations in sample volume, injection precision, and matrix-induced signal suppression or enhancement. nih.govreddit.com
Table 2: Comparison of External and Internal Standard Calibration Approaches
| Feature | External Standard | Internal Standard |
| Principle | Compares the response of the unknown sample to the responses of separately prepared standards. quora.com | A known amount of a different compound (the internal standard) is added to all samples and standards. chromatographyonline.com |
| Calibration Curve | Plot of analyte response vs. analyte concentration. gerstelus.com | Plot of the ratio of analyte response to internal standard response vs. analyte concentration. |
| Correction for Errors | Does not correct for variations in injection volume or matrix effects. chromatographyonline.com | Corrects for variations in injection volume and can compensate for matrix effects. nih.govchromatographyonline.com |
| Ideal Internal Standard | Not applicable. | Chemically similar to the analyte, not present in the sample, and chromatographically resolved. The ideal IS is an isotopically labeled version of the analyte. nih.govresearchgate.net |
| Accuracy | Can be lower, especially with complex matrices. | Generally higher, particularly when using an isotopically labeled internal standard (IDMS). researchgate.net |
Standard Addition Methods
The standard addition method is another powerful technique used to overcome matrix effects in quantitative analysis. nih.gov Unlike external calibration where standards are prepared in a clean solvent, in the standard addition method, known amounts of the analyte are added directly to aliquots of the unknown sample. nih.gov
The procedure typically involves the following steps:
The sample is divided into several equal-volume aliquots.
One aliquot is left un-spiked, while increasing known amounts of a standard solution of the analyte are added to the other aliquots.
All aliquots are then diluted to the same final volume and analyzed.
The analytical response is plotted against the concentration of the added standard. The absolute value of the x-intercept of the extrapolated linear regression line corresponds to the initial concentration of the analyte in the sample.
By performing the calibration in the sample matrix itself, this method effectively compensates for any matrix components that might suppress or enhance the analytical signal. quora.com The standard addition method is particularly useful when the sample matrix is complex or unknown, and it is not feasible to prepare matrix-matched calibration standards. This method has been successfully used for the quantification of acetaldehyde in various biological and environmental samples. nih.govnih.gov
Table 3: Summary of Calibration Strategies for Acetaldehyde-d4 (DNPH Derivative) Analysis
| Strategy | Principle | Advantages | Disadvantages |
| Isotope Dilution Mass Spectrometry (IDMS) | Addition of a known amount of Acetaldehyde-d4 as an internal standard and measurement of the isotope ratio. wikipedia.org | High accuracy and precision, corrects for analyte loss and matrix effects. youtube.comnih.gov | Requires a mass spectrometer and the availability of an isotopically labeled standard. osti.gov |
| External Calibration | A calibration curve is generated from standards prepared separately from the sample. quora.com | Simple and straightforward. | Susceptible to errors from injection volume variations and matrix effects. chromatographyonline.com |
| Internal Standard (non-isotopic) | A known amount of a different compound is added to all samples and standards. chromatographyonline.com | Corrects for injection volume variability and can reduce matrix effects. | The internal standard may not perfectly mimic the behavior of the analyte. |
| Standard Addition | Known amounts of the analyte standard are added directly to aliquots of the sample. nih.gov | Effectively compensates for proportional matrix effects. quora.com | More time-consuming and requires a larger amount of the sample. |
Analytical Performance Characteristics and Method Validation
Linearity and Calibration Range Determination
Establishing the linearity of an analytical method is fundamental to demonstrating that the response of the instrument is directly proportional to the concentration of the analyte over a specified range. For the analysis of the DNPH derivative of acetaldehyde (B116499), linearity is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them via High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
The linear range can vary depending on the instrumentation and specific method parameters. In one optimized Reverse Phase HPLC (RP-HPLC) method, acetaldehyde detection was found to be linear up to a concentration of 80 μM nih.gov. Studies utilizing LC-UV analysis have demonstrated a linear range from 5.00 ng/mL to 500 ng/mL for DNPH derivatives youngin.com. For more sensitive LC-MS analyses, a linear range from 0.100 ng/mL to 100 ng/mL has been established youngin.com. The quality of the calibration curve is typically assessed by the coefficient of determination (R²), with values of 0.99 or greater indicating a strong linear relationship youngin.com.
Table 1: Reported Linearity and Calibration Ranges for Acetaldehyde-DNPH Analysis
| Analytical Technique | Reported Linear Range | Coefficient of Determination (R²) |
|---|---|---|
| RP-HPLC | Up to 80 µM | Not Specified |
| LC-UV | 5.00 ng/mL - 500 ng/mL | ≥ 0.99 |
| LC-MS | 0.100 ng/mL - 100 ng/mL | ≥ 0.99 |
Limits of Detection (LOD) and Limits of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters define the sensitivity of the analytical method.
For the quantitative determination of ethanol-derived acetaldehyde in biological systems like hepatoma cells, rat blood, and plasma, an optimized RP-HPLC method demonstrated a detection limit of approximately 3 μM, based on a signal-to-noise ratio greater than 3 nih.gov. Another study using HPLC with UV detection for analyzing DNPH derivatives reported the ability to detect as little as 0.2 nanograms of formaldehyde (B43269) derivative injected on-column, indicating the high sensitivity achievable with this general methodology epa.gov.
Accuracy and Precision Assessments (Intra-day and Inter-day)
Accuracy refers to the closeness of a measured value to a known or accepted true value, while precision describes the degree of agreement among a series of individual measurements. Both are typically assessed through replicate analyses of quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day).
An optimized method for measuring acetaldehyde in plasma demonstrated good accuracy and precision. Intra-day measurements showed an accuracy of less than 9% and a coefficient of variation (CV) of less than ±9% nih.gov. For inter-day measurements, the accuracy was reported to be less than 15% with a CV of less than ±14% nih.gov. In another study evaluating carbonyl-DNPH derivatives, quantitative accuracy at concentrations of 400 ppb and 2000 ppb was found to be between 96.3% and 103.6% fishersci.com. Long-term precision has also been demonstrated, with one laboratory reporting a relative standard deviation (RSD) of less than 4% from the analyses of an eight-component standard over a two-month period epa.gov.
Table 2: Intra-day and Inter-day Accuracy and Precision for Acetaldehyde-DNPH Analysis in Plasma nih.gov
| Parameter | Time Frame | Coefficient of Variation (CV) | Accuracy |
|---|---|---|---|
| Precision | Intra-day | < ±9% | < 9% |
| Precision | Inter-day | < ±14% | < 15% |
Recovery Studies and Efficiency of Derivatization and Extraction
Recovery studies are essential to evaluate the efficiency of the sample preparation process, including the derivatization reaction and the extraction of the derivative from the sample matrix. The derivatization of acetaldehyde with DNPH is a critical step that can be influenced by factors such as pH, reagent concentration, time, and temperature. The reaction is typically performed under acidic conditions . One optimized protocol found that the derivatization was completed in 40 minutes at ambient temperature using an 80-fold molar excess of DNPH at a pH of 4.0 nih.gov.
The recovery of the acetaldehyde-DNPH derivative can be matrix-dependent. For instance, recovery of acetaldehyde was found to be greater than 88% in culture media and greater than 78% in plasma nih.gov.
A significant consideration for efficiency is the sample collection method, particularly for airborne acetaldehyde. While DNPH-coated solid sorbents are a standard for sampling, studies have shown that the 24-hour collection efficiency for acetaldehyde can be very low, ranging from 1% to 62% nih.govresearchgate.net. This is in stark contrast to formaldehyde, which has collection efficiencies between 83% and 133% under similar long-term sampling conditions nih.gov. This low and variable collection efficiency can lead to a significant underestimation of acetaldehyde concentrations in long-term air samples nih.govresearchgate.net. The reaction rate of DNPH with acetaldehyde is also known to be slower than with formaldehyde, which can impact derivatization yield under certain conditions nih.gov.
Selectivity and Specificity Considerations
Selectivity refers to the ability of a method to measure the analyte of interest without interference from other components in the sample, while specificity is the ultimate level of selectivity. The DNPH reagent is selective for compounds containing carbonyl groups, meaning it reacts with both aldehydes and ketones ijsrst.com.
Therefore, the specificity of the method—its ability to distinguish the acetaldehyde-DNPH derivative from other carbonyl-DNPH derivatives—relies on the chromatographic separation. HPLC methods are designed to separate various DNPH derivatives based on their physicochemical properties, allowing for individual quantification fishersci.comshodex.com. However, co-elution of different derivatives can sometimes occur. In such cases, coupling the liquid chromatography system to a mass spectrometer (LC-MS) provides an additional layer of specificity. By monitoring the specific mass-to-charge ratio (m/z) of the acetaldehyde-DNPH derivative, LC-MS can accurately quantify the analyte even if it co-elutes with another compound youngin.com.
Robustness and Ruggedness Testing of Developed Methods
Robustness and ruggedness are critical components of method validation, ensuring that the analytical method remains reliable under minor, deliberate variations in its parameters. For methods employing Acetaldehyde-d4 (B137916) (DNPH Derivative), several factors are assessed during these tests.
Robustness testing typically involves evaluating the influence of small changes in analytical conditions on the method's performance. Key parameters that are often investigated include:
pH of the reaction medium: The derivatization reaction between acetaldehyde and DNPH is pH-dependent, with optimal formation of the hydrazone occurring in acidic conditions, typically around pH 4.0. nih.govnih.gov Minor variations in pH can affect the reaction yield and should be controlled.
DNPH reagent concentration: A sufficient molar excess of the DNPH reagent is necessary to ensure the complete derivatization of acetaldehyde. nih.govnih.gov The robustness study would assess the impact of slight variations in this excess on the analytical results.
Reaction time and temperature: The derivatization reaction should be allowed to proceed to completion. Studies have shown that the reaction can be completed in approximately 40 minutes at ambient temperature. nih.gov The method's robustness to small fluctuations in these parameters should be verified.
HPLC parameters: For the chromatographic analysis, parameters such as the mobile phase composition, flow rate, and column temperature are evaluated to determine their impact on the separation and quantification of the Acetaldehyde-d4 (DNPH Derivative).
Ruggedness testing, on the other hand, assesses the reproducibility of the method under different conditions, such as by different analysts, on different instruments, or in different laboratories. This ensures the method is transferable and can be reliably implemented by various users.
Quality Assurance and Quality Control (QA/QC) Protocols
To ensure the reliability and validity of analytical data generated using Acetaldehyde-d4 (DNPH Derivative), stringent Quality Assurance (QA) and Quality Control (QC) protocols are essential. These protocols are designed to monitor and control the analytical process from sample collection to data reporting.
Key QA/QC procedures include:
Method Blanks: A solvent blank, typically acetonitrile (B52724), is analyzed to check for any contamination in the analytical system that might produce interfering peaks at the retention time of the target analyte. ca.gov
Calibration Checks: The calibration of the instrument is verified at regular intervals. This is often done by analyzing a control sample with a known concentration of the analyte. The recovery should fall within a predefined acceptance range, for example, 84% to 115%. ca.gov
Linearity Checks: The linearity of the calibration curve is assessed periodically, typically by performing a multi-point calibration. The correlation coefficient (r²) should ideally be ≥ 0.999. ca.gov
Retention Time Stability: The retention time of the Acetaldehyde-d4 (DNPH Derivative) peak is monitored to ensure the stability of the chromatographic system. It should fall within a narrow, predetermined window. ca.gov
Spiked Samples: In some cases, blank samples are spiked with a known amount of the analyte and analyzed to assess the accuracy and recovery of the method in the sample matrix.
The following table summarizes typical quality control procedures for carbonyl analysis using DNPH derivatization.
| QC Parameter | QC Check | Frequency | Acceptance Criteria |
| HPLC Column Efficiency | Analyze Control Sample | At setup and per sample batch | Resolution between critical pairs > 1.0; Plate counts > 5000 |
| Linearity Check | 5-point calibration curve | Annually and when calibration check fails | Correlation coefficient ≥ 0.999; Relative error for each level ≤ ±20% |
| Retention Time | Analyze Control Sample | Once per 12 hours or less | Within ±2% of the mean calibration retention time |
| Calibration Check | Analyze Control Sample | Once per 12 hours or less | 84% to 115% recovery |
| Solvent Blank | Analyze Acetonitrile | Before any standard or sample | No target analytes detected above the Limit of Detection (LOD) |
This table is based on the Quality Control Procedures outlined by the California Air Resources Board. ca.gov
Certified Reference Materials (CRMs) and Their Utilization
Certified Reference Materials (CRMs) are fundamental to achieving accuracy and traceability in chemical measurements. For the analysis of acetaldehyde, a CRM of the Acetaldehyde-DNPH derivative is used for several critical purposes:
Calibration: CRMs are used to prepare accurate calibration standards. A series of dilutions of the CRM are prepared to create a calibration curve, which is then used to quantify the concentration of the acetaldehyde-DNPH derivative in unknown samples.
Method Validation: CRMs are used to assess the accuracy and precision of an analytical method during its validation. The measured concentration of the CRM should be in close agreement with its certified value.
Quality Control: As mentioned in the previous section, solutions prepared from CRMs are used as control samples to monitor the ongoing performance of the analytical method.
Current Challenges and Future Directions in Acetaldehyde D4 Dnph Derivative Analysis
Development of More Robust and Automated Analytical Systems
A significant push in the field is toward the development of fully automated analytical systems to enhance throughput and reproducibility. Manual sample preparation steps, including the elution of the dinitrophenylhydrazone derivatives from collection cartridges, are often time-consuming and can introduce experimental errors. sigmaaldrich.com Research has demonstrated the successful automation of the entire workflow, from the extraction of DNPH cartridges to online injection into an HPLC system. sigmaaldrich.com
These automated systems utilize a multi-purpose sampler to add the elution solvent (typically acetonitrile) to the cartridge, push the extract out, mix it, and inject a precise aliquot directly into the HPLC. sigmaaldrich.com By integrating the sample preparation within the HPLC run time, a significant reduction in manual labor is achieved, which in turn improves the method's reproducibility by minimizing operator-induced variability. sigmaaldrich.com The goal of this automation is to create high-throughput, unattended operations for determining airborne acetaldehyde (B116499) and other carbonyls, making large-scale environmental monitoring more feasible and reliable. sigmaaldrich.com Future developments will likely focus on further refining these systems for even greater speed and efficiency, and expanding their applicability to a wider range of sample matrices beyond air analysis.
Addressing Persistent Challenges in Sample Collection and Stability
Despite being the "gold standard," the collection of acetaldehyde using DNPH-coated solid sorbents is fraught with challenges that can lead to significant underestimation of its concentration. researchgate.netnih.gov A primary issue is the low collection efficiency (CE) for acetaldehyde, especially during long-term sampling periods (e.g., 24 hours). researchgate.netnih.gov While formaldehyde (B43269) CEs remain acceptable over long durations, studies have shown 24-hour acetaldehyde CEs can be as low as 1% to 62%. researchgate.net This discrepancy indicates that assuming near 100% collection efficiency, as is common practice, can lead to substantially inaccurate results. researchgate.netnih.gov
Several factors contribute to these collection and stability issues:
Reversibility and Hydrolysis: The derivatization reaction is reversible, and the resulting hydrazone can be hydrolyzed back to the parent carbonyl and DNPH, particularly in the presence of water. chromatographyonline.com This is a significant issue when sampling humid air, as increased relative humidity is inversely related to the collection efficiency of acetaldehyde. researchgate.net
Ozone Interference: The presence of ozone in air samples poses a major challenge. Ozone can react with the DNPH reagent on the cartridge and also degrade the formed carbonyl-DNPH derivatives, leading to an underestimation of carbonyl concentrations. researchgate.net While ozone scrubbers are often used, their efficiency can be a limiting factor. researchgate.net
Isomer Formation: Acetaldehyde-DNPH derivatives can exist as E- and Z-stereoisomers due to the C=N double bond. nih.gov While the E-isomer is typically predominant, the presence of acid or exposure to UV light can promote isomerization. nih.gov This can complicate chromatographic analysis, as the two isomers may separate, requiring their combined integration for accurate quantification or methods to convert both forms to a single product. chromatographyonline.comnih.gov
Derivative Stability: The stability of the collected Acetaldehyde-DNPH derivative is time-sensitive. One study found that after derivatization, the product was stable for only two days, even when stored at -20°C. nih.gov
Future research must focus on developing new sorbent materials or modifying existing DNPH-based methods to improve collection efficiency and derivative stability for acetaldehyde and other reactive carbonyls.
Table 1: Key Challenges in Sample Collection and Stability of Acetaldehyde-DNPH Derivative
| Challenge | Description | Key Factors | Impact on Analysis | References |
|---|---|---|---|---|
| Low Collection Efficiency (CE) | Particularly problematic for long-term (e.g., 24-hour) air sampling. | Sampling duration, relative humidity, analyte reactivity. | Significant underestimation of true acetaldehyde concentrations. | researchgate.netnih.gov |
| Derivative Instability | The Acetaldehyde-DNPH adduct can degrade or revert post-collection. | Presence of ozone, humidity (hydrolysis), temperature, storage time. | Loss of analyte, leading to inaccurate, low-biased results. | researchgate.netchromatographyonline.comnih.gov |
| Ozone Interference | Ozone in air samples reacts with both the DNPH reagent and the formed hydrazone derivatives. | Atmospheric ozone concentration, efficiency of ozone scrubbers. | Negative interference (underestimation of carbonyls) and potential positive interference from reaction byproducts. | researchgate.netresearchgate.net |
| E/Z Isomerization | Formation of two stereoisomers of the DNPH derivative complicates chromatography. | Acid catalysis, UV light exposure. | Potential for peak splitting, requiring careful integration or additional chemical steps to resolve. | chromatographyonline.comnih.gov |
Miniaturization and Portable Analytical Platforms
The demand for on-site and rapid analysis has spurred the development of miniaturized and portable analytical systems. These platforms aim to move the analytical process from the traditional laboratory to the field, enabling real-time monitoring of environmental pollutants like acetaldehyde. One innovative approach is the development of a miniaturized needle extraction device. nih.gov This device can be packed with polymer-coated filaments that facilitate a simultaneous derivatization and extraction process for volatile aldehydes, which can then be directly analyzed by gas chromatography (GC). nih.gov
Broader trends in this area involve the use of portable mass spectrometers (MS). nih.govmdpi.com These instruments, sometimes coupled with robotic samplers, can provide rapid, sensitive, and on-site detection of a wide range of volatile organic compounds (VOCs), including acetaldehyde. nih.gov Such systems can utilize techniques like needle trap devices for sample capture, followed by rapid thermal desorption and MS analysis, achieving detection limits at the sub-ng/mL level within minutes. nih.gov Paper-based analytical devices also represent a promising avenue for creating low-cost, portable sensors for on-site analysis. nih.gov These technologies reduce the logistical challenges of sample transport and storage, minimize solvent consumption, and provide immediate data for critical decision-making. acs.org
Expansion of Isotope Labeling Strategies for Broader Carbonyl Profiling
While Acetaldehyde-d4 (B137916) serves as an excellent internal standard for its non-labeled counterpart, the complexity of biological and environmental samples necessitates broader profiling of all carbonyl-containing compounds. Chemical isotope labeling (CIL) combined with liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful strategy for this purpose. nih.govacs.org This approach involves derivatizing all carbonyls in a sample with a specific reagent, with one sample (or a pooled reference) being labeled with a heavy isotope version (e.g., ¹³C) and the other with a light isotope version (¹²C). nih.govacs.org
Upon mixing and LC-MS analysis, the carbonyl derivatives appear as distinct peak pairs, which allows for easy identification and accurate relative quantification, minimizing matrix effects and correcting for variations in instrument response. acs.org Reagents like dansylhydrazine (DnsHz) have been shown to significantly enhance MS signal intensity for carbonyls—in some cases by over 900-fold—and enable the detection of compounds like acetaldehyde that are otherwise difficult to ionize. nih.govacs.org Other novel isotope-coded reagents, such as d7-HIQB, have been used to create characteristic fragment ions that facilitate detection through specialized MS scan modes like double precursor ion scans. nih.govresearchgate.net These expanded isotope labeling strategies move beyond single-analyte quantification to provide a comprehensive snapshot of the "carbonyl submetabolome," which is invaluable for biomarker discovery and understanding complex biochemical processes. acs.org
Integration with Advanced Data Processing and Chemometric Methods
The increasing complexity of analytical data generated by high-resolution mass spectrometry (HRMS) and comprehensive profiling studies necessitates the use of advanced data processing and chemometric methods. Modern analytical strategies, such as the isotope labeling techniques described previously, rely on sophisticated software for tasks like "peak pair picking," where algorithms automatically identify the ¹²C- and ¹³C-labeled pairs from a complex chromatogram and calculate their intensity ratios. acs.org
Furthermore, tandem mass spectrometry (MS/MS) techniques, including double precursor ion scans and multiple reaction monitoring (MRM), generate large datasets that require specialized software for identification and quantification. nih.govresearchgate.net Chemometrics, the application of statistical methods to chemical data, is becoming increasingly integrated into these analyses. For instance, in the development of fluorescent chemosensor arrays for monitoring fermentation byproducts like acetaldehyde, the optical responses from the array are processed using chemometric techniques to visualize the data and perform qualitative and semi-quantitative analysis. acs.org These advanced data handling methods are crucial for extracting meaningful information from the vast amount of data produced by modern instrumentation, enabling the identification of patterns and potential biomarkers that would be missed by traditional data analysis approaches.
Research into Novel Derivatization Agents with Enhanced Analytical Characteristics
The limitations associated with DNPH have driven significant research into novel derivatization agents that offer improved reaction efficiency, derivative stability, and detection sensitivity. nih.gov Several promising alternatives have been developed, each with unique advantages over the traditional DNPH method. These agents are designed to overcome specific drawbacks, such as the formation of E/Z isomers, poor ionization efficiency, or harsh reaction conditions. nih.govnih.gov
For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is widely used for GC-MS analysis of carbonyls. nih.gov Agents like 4-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenlamine (MPIA) have been developed for LC-MS and show higher sensitivity than DNPH, likely due to the strong proton affinity of the derivatives. nih.gov Other reagents, such as dansylhydrazine, not only provide a fluorescent tag but also dramatically improve ionization efficiency for LC-MS analysis. nih.gov A key goal in this research is to find reagents that react quickly under mild conditions, produce a single, stable derivative, and impart physicochemical properties (like a permanent charge or high proton affinity) that are ideal for modern mass spectrometry detection. nih.gov
Table 2: Comparison of Novel Derivatization Agents for Carbonyl Analysis
| Derivatization Agent | Abbreviation | Primary Analytical Technique | Key Advantages over DNPH | References |
|---|---|---|---|---|
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | GC-MS | Suitable for GC analysis; forms stable oximes. | nih.gov |
| Dansylhydrazine | DnsHz | LC-MS | Significantly enhances ionization efficiency and MS signal; provides fluorescent tag; enables high-coverage isotope labeling. | nih.govacs.org |
| 2-(hydroxymethyl)piperidine | 2-HMP | GC-NPD | Used with a solid sorbent (XAD-2) for sample collection and analysis. | osha.gov |
| 4-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenlamine | MPIA | LC-MS | Higher sensitivity than DNPH; derivatives have strong proton affinity; avoids E/Z isomers. | nih.gov |
| 2-(2-hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide | HIQB | LC-MS/MS | Provides good detection sensitivity; suitable for isotope labeling (d7-HIQB) and targeted MS analysis. | nih.govresearchgate.net |
| Methyl hydrazinocarboxylate | - | TLC, Melting Point | Non-explosive and less expensive alternative to DNPH for basic identification in teaching labs. | acs.org |
Q & A
Basic: What analytical techniques are most effective for quantifying Acetaldehyde-d4 (DNPH Derivative) in environmental samples?
Methodological Answer:
Acetaldehyde-d4 (DNPH Derivative) is typically analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 360 nm, optimized for carbonyl-DNPH derivatives . For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its higher sensitivity and selectivity, particularly when deuterated internal standards (e.g., Acetaldehyde-d4) are used to correct for matrix effects . Calibration requires multi-component standards (e.g., 3 µg/mL in acetonitrile) to account for retention time variability and ensure accurate quantification .
Example Workflow:
Derivatize samples with DNPH under acidic conditions (3.8 mM H₂SO₄, 24-hour reaction) .
Inject into HPLC with a C18 column (e.g., Eurospher II C18A) and mobile phase of acetonitrile/water .
Validate using deuterated analogs to distinguish target analytes from background interference .
Basic: How should Acetaldehyde-d4 (DNPH Derivative) calibration standards be prepared and stored?
Methodological Answer:
Calibration standards are prepared by dissolving weighed DNPH derivatives in high-purity acetonitrile to avoid contamination from residual carbonyls . A typical protocol involves:
- Dissolving 10 mg of Acetaldehyde-d4 (DNPH Derivative) in 10 mL acetonitrile (1 mg/mL stock).
- Diluting to working concentrations (e.g., 0.1–5 µg/mL) .
- Storing standards at 5°C in airtight, amber vials to prevent photodegradation and solvent evaporation; stability is verified over 30 days .
Critical Note:
- Ensure DNPH reagent purity (>99%) to minimize blank contamination .
- Validate standard integrity using LC-MS/MS to confirm absence of degradation products .
Advanced: How can researchers resolve discrepancies in recovery rates during Acetaldehyde-d4 (DNPH Derivative) analysis?
Methodological Answer:
Recovery rate inconsistencies often arise from:
- Incomplete derivatization : Optimize reaction time (≥24 hours) and DNPH concentration (400 µg/mL) .
- Matrix effects : Use deuterated internal standards (e.g., Acetaldehyde-d4) to correct for signal suppression/enhancement in complex samples .
- Storage conditions : Degradation occurs if standards are exposed to light or temperature fluctuations; validate storage stability monthly .
Case Study:
In aerosol samples, recovery rates for Acetaldehyde-d4 (DNPH) dropped by 15% when DNPH concentration was reduced below 200 µg/mL. Restoring concentration to 400 µg/mL improved recovery to 98% ± 3% .
Advanced: What are the advantages of using DNPH derivatization over alternative methods (e.g., dansyl hydrazine) for Acetaldehyde-d4 detection?
Methodological Answer:
DNPH derivatization offers:
- Specificity : Forms stable hydrazones with carbonyl groups, reducing interference from non-target compounds .
- Compatibility : Works with HPLC-UV (low-cost) and LC-MS/MS (high-sensitivity) platforms .
- Deuterated analogs : Acetaldehyde-d4 minimizes isotopic interference, unlike dansyl hydrazine, which lacks deuterated standards .
Limitations:
- DNPH derivatives may co-elute with structurally similar compounds (e.g., acetone-DNPH). Use gradient elution or MS/MS fragmentation to resolve overlaps .
Basic: What are the critical parameters for validating a DNPH-based method for Acetaldehyde-d4 in air samples?
Methodological Answer:
Key validation parameters include:
- Linearity : R² ≥ 0.995 across the calibration range (e.g., 0.1–10 µg/mL) .
- Limit of detection (LOD) : ≤15 ng/mL, determined via signal-to-noise ratio (S/N ≥ 3) .
- Precision : Intra-day and inter-day relative standard deviation (RSD) ≤10% .
- Accuracy : Spike recovery rates of 90–110% in field matrices (e.g., air filters) .
Protocol Adjustment:
- For indoor air samples, account for background formaldehyde-DNPH by using selective MRM transitions in LC-MS/MS .
Advanced: How do researchers address signal suppression in LC-MS/MS analysis of Acetaldehyde-d4 (DNPH Derivative)?
Methodological Answer:
Signal suppression in ESI-MS/MS is mitigated by:
- Ion-pairing agents : Add 0.1% formic acid to the mobile phase to enhance ionization efficiency .
- Matrix-matched calibration : Prepare standards in a blank sample matrix to normalize suppression effects .
- Internal standardization : Use isotopically labeled analogs (e.g., Acetaldehyde-d4) with identical retention times but distinct mass transitions .
Example:
In diesel exhaust samples, Acetaldehyde-d4 (DNPH) signal was suppressed by 25% due to particulate matter. Matrix-matched calibration reduced the error to <5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
